3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 851989-11-2
VCID: VC21386760
InChI: InChI=1S/C19H20N2O3/c1-13(2)14-7-9-15(10-8-14)20-18(22)11-12-21-16-5-3-4-6-17(16)24-19(21)23/h3-10,13H,11-12H2,1-2H3,(H,20,22)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4g/mol

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide

CAS No.: 851989-11-2

Cat. No.: VC21386760

Molecular Formula: C19H20N2O3

Molecular Weight: 324.4g/mol

* For research use only. Not for human or veterinary use.

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide - 851989-11-2

Specification

CAS No. 851989-11-2
Molecular Formula C19H20N2O3
Molecular Weight 324.4g/mol
IUPAC Name 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide
Standard InChI InChI=1S/C19H20N2O3/c1-13(2)14-7-9-15(10-8-14)20-18(22)11-12-21-16-5-3-4-6-17(16)24-19(21)23/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Standard InChI Key GGGXVCRWQZECGG-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O

Introduction

Fundamental Characteristics and Identification

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide is a synthetic organic compound characterized by its unique molecular structure combining a benzoxazole ring system with a propanamide linker and a propan-2-ylphenyl group. This compound is identified in chemical databases and research literature through specific identifiers that facilitate its documentation and study across multiple platforms. The compound contains three main structural components: a 2-oxo-1,3-benzoxazole moiety, a propanamide linker, and a 4-propan-2-ylphenyl group, creating a molecule with distinctive structural and potential functional properties.

The compound is officially registered with CAS Number 851989-11-2, providing a standardized identifier recognized globally in chemical research and documentation systems. Additional identification parameters include the unique InChIKey GGGXVCRWQZECGG-UHFFFAOYSA-N, which serves as a fixed-length character representation enabling rapid database searches and information retrieval.

Physical and Chemical Properties

The detailed physical and chemical properties of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide are summarized in Table 1, providing essential data for researchers working with this compound.

Table 1: Physicochemical Properties of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide

PropertyValue
VCIDVC21386760
Molecular FormulaC₁₉H₂₀N₂O₃
Molecular Weight324.4 g/mol
Standard InChIInChI=1S/C19H20N2O3/c1-13(2)14-7-9-15(10-8-14)20-18(22)11-12-21-16-5-3-4-6-17(16)24-19(21)23/h3-10,13H,11-12H2,1-2H3,(H,20,22)
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
PubChem Compound ID3163764

The compound features a molecular weight of 324.4 g/mol, making it a medium-sized organic molecule. Its molecular formula C₁₉H₂₀N₂O₃ indicates the presence of 19 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, forming a complex structural arrangement with multiple functional groups.

Structural Analysis and Molecular Architecture

The structural architecture of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide features three primary components that contribute to its chemical behavior and potential biological activity. This compound belongs to the broader class of benzoxazole derivatives, which have garnered significant interest in medicinal chemistry due to their versatile pharmacological properties.

Key Structural Features

The structural characteristics of this compound share similarities with other benzoxazole derivatives documented in research literature. Comparing this compound with related structures such as 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide reveals common structural motifs that may influence their biological activities and chemical reactivities .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide, providing context for understanding its potential properties and applications. Table 2 presents a comparative analysis of this compound with structurally related molecules.

Table 2: Comparative Analysis of Related Benzoxazole and Benzothiazole Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamideC₁₉H₂₀N₂O₃324.4 g/molReference compound
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamideC₁₈H₁₈N₂O₃310.3 g/molContains 1-phenylethyl instead of 4-propan-2-ylphenyl group
N-(3-chloro-4-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamideC₁₇H₁₅ClN₂O₄346.8 g/molContains 3-chloro-4-methoxyphenyl group
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(pyridin-2-yl)propanamideC₁₅H₁₃N₃O₂S299.3 g/molContains benzothiazole instead of benzoxazole and pyridin-2-yl group

This comparative analysis demonstrates that small variations in the molecular structure, particularly in the substituent attached to the amide nitrogen, can significantly influence the physicochemical properties and potentially the biological activities of these compounds. The incorporation of different aromatic or heterocyclic groups alters molecular weight, lipophilicity, and electronic properties, which may affect binding interactions with biological targets.

Future Research Directions

Research on 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-propan-2-ylphenyl)propanamide and related compounds presents several promising avenues for future investigation. These include:

  • Comprehensive structure-activity relationship studies to elucidate the influence of structural modifications on biological activity

  • Investigation of potential therapeutic applications based on the pharmacological profiles of similar benzoxazole derivatives

  • Development of optimized synthetic routes to improve yield and purity

  • Exploration of potential binding interactions with various biological targets through computational and experimental approaches

Further research into this compound may contribute valuable insights to medicinal chemistry and drug discovery efforts, particularly in the development of novel therapeutic agents based on the benzoxazole scaffold.

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